5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2-ol

Description

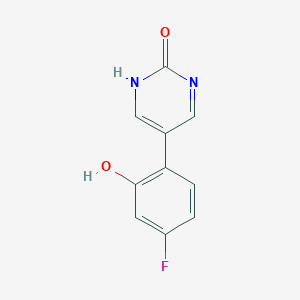

5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2-ol is a pyrimidine derivative featuring a hydroxyl group at position 2 of the pyrimidine ring and a substituted phenyl group at position 4. The phenyl substituent contains a fluorine atom at the 4-position and a hydroxyl group at the 2-position.

Properties

IUPAC Name |

5-(4-fluoro-2-hydroxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-2-8(9(14)3-7)6-4-12-10(15)13-5-6/h1-5,14H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFJUJUPOGFGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686800 | |

| Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-66-5 | |

| Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2-ol typically involves the condensation of 4-fluoro-2-hydroxybenzaldehyde with a suitable pyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Formation of 5-(4-Fluoro-2-oxophenyl)pyrimidin-2-ol.

Reduction: Formation of 5-(4-Fluoro-2-aminophenyl)pyrimidin-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2-ol serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals .

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties . Research indicates that it may inhibit specific enzymes or receptors, contributing to its biological activity. For instance, studies have shown that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory effects by inhibiting COX-2 activity .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications . It may serve as a precursor in drug development targeting various diseases, including cancer and inflammatory disorders. The compound's mechanism of action likely involves interaction with molecular targets relevant to disease pathways .

Industry

In industrial applications, this compound is utilized in developing materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Case Studies and Research Findings

- Anticancer Activity : A study explored the anticancer properties of pyrimidine derivatives similar to this compound. The findings indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic uses in oncology .

- Anti-inflammatory Effects : Research on pyrimidine derivatives demonstrated their ability to inhibit COX enzymes, which are crucial in inflammatory processes. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib, highlighting their potential as anti-inflammatory agents .

- Fungicidal Applications : Patents have been filed regarding the use of 5-fluoro pyrimidines, including derivatives like this compound, as fungicides. These compounds showed efficacy against various fungal pathogens, indicating their utility in agricultural applications .

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key pyrimidin-2-ol derivatives and their substituents, melting points, and biological activities (where available):

Key Observations:

- Substituent Impact on Melting Points : Compounds with extended conjugation (e.g., aryl diazenyl groups in ) or bulky substituents (e.g., indole in ) exhibit higher melting points (165–273°C), suggesting enhanced crystallinity. The absence of melting point data for the target compound necessitates further experimental characterization.

- Role of Halogens: Fluorine at the phenyl 4-position (target compound) may improve metabolic stability compared to nitro or amino substituents in antitubercular analogs . Difluorophenyl derivatives ( ) could exhibit altered solubility and reactivity due to increased electronegativity.

Biological Activity

5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-fluoro-2-hydroxyphenyl group. Its molecular formula is CHFNO, with a molecular weight of approximately 201.19 g/mol. The presence of fluorine and hydroxyl groups enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. For instance, compounds with similar structural motifs have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

Inhibition of Dihydrofolate Reductase (DHFR)

Pyrimidine derivatives are known to inhibit DHFR, an enzyme critical for DNA synthesis and cell proliferation. By blocking this enzyme, these compounds can disrupt the growth of cancer cells . The inhibition mechanism involves competitive binding to the active site of DHFR, thereby reducing the availability of tetrahydrofolate necessary for nucleotide synthesis.

Anti-inflammatory Properties

Compounds similar to this compound have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies reported IC values comparable to standard anti-inflammatory drugs like celecoxib .

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of pyrimidine derivatives highlighted that certain compounds exhibited potent activity against multidrug-resistant pathogens. The derivatives were tested using broth microdilution techniques, revealing promising results against various strains, including vancomycin-intermediate S. aureus .

Case Study: Anticancer Activity

In another investigation, a derivative featuring a similar structural framework was tested in A549 human lung cancer cells. The results indicated significant cytotoxicity, suggesting that modifications in the phenolic structure could enhance anticancer activity .

Comparative Analysis

The biological activity of this compound can be compared with other fluorinated pyrimidines:

| Compound | Target Activity | IC Value | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Effective against MRSA |

| 5-Fluorouracil | Anticancer | ~10 µM | Established chemotherapeutic agent |

| Piritrexim | Antifolate | ~1 µM | Inhibits DHFR; used in cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.